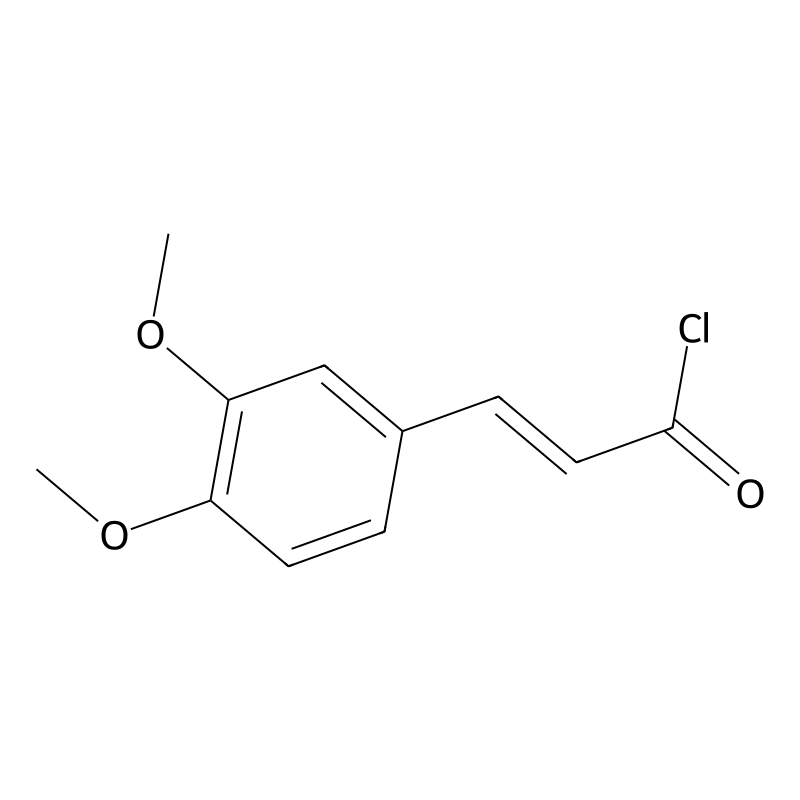

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Acyl chlorides, like (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, are versatile reagents used in various organic synthesis reactions. Their reactivity allows them to participate in acylation reactions, introducing an acyl group (R-C=O) to various organic molecules. This can be used to create new compounds with diverse functionalities and properties.

Polymer Chemistry:

- The double bond (C=C) present in the molecule suggests potential applications in the field of polymer chemistry. Acyl chlorides can be used as monomers in the synthesis of condensation polymers, where they react with other monomers to form long chains.

Medicinal Chemistry:

- The presence of the methoxy groups (OCH3) in the molecule introduces potential for exploring its biological activity. These groups can influence the molecule's interaction with biological targets, making it a potential candidate for further investigation in drug discovery [].

Material Science:

- The rigid structure and functional groups of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride could be of interest in the development of new materials. It could potentially be used as a building block in the synthesis of functional polymers, liquid crystals, or other materials with specific properties [].

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a chemical compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol. It features an acrylate structure, characterized by a double bond between the carbon atoms adjacent to the carbonyl group. The compound contains a 3,4-dimethoxyphenyl group, which contributes to its unique properties and potential applications. It is classified as hazardous, with warnings indicating that it is harmful if swallowed and can cause severe skin burns and eye damage .

- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines and alcohols to form amides or esters.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions with suitable nucleophiles, leading to the formation of larger molecules.

- Polymerization: Under appropriate conditions, it can undergo polymerization to form polyacrylate materials.

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride typically involves the following steps:

- Formation of the Acrylate: Starting from 3,4-dimethoxybenzaldehyde, an appropriate reaction with an acrylate precursor can yield the desired acrylate structure.

- Chlorination: The introduction of the acyl chloride functionality can be achieved through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride.

These methods require careful control of reaction conditions to ensure high yield and purity.

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride has potential applications in various fields:

- Material Science: It can be utilized in the synthesis of polymeric materials due to its reactive acrylate functionality.

- Medicinal Chemistry: Its structural characteristics may make it a candidate for further development in drug discovery.

- Proteomics Research: The compound is available for purchase for use in proteomics studies, indicating its relevance in biochemical research .

Interaction studies involving (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride could explore its reactivity with biological molecules. Potential areas of investigation include:

- Reactivity with Amines: Understanding how this compound interacts with amino acids or proteins could provide insights into its biological activity.

- Binding Studies: Assessing how it binds to specific receptors or enzymes may reveal its pharmacological potential.

Such studies would be crucial for determining the compound's viability as a therapeutic agent.

Several compounds share structural similarities with (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2E)-3-(4-methoxyphenyl)acryloyl chloride | Similar acrylate structure but with one methoxy group | Less steric hindrance due to fewer methoxy groups |

| (2E)-3-(3-methylphenyl)acryloyl chloride | Contains a methyl group instead of methoxy groups | Different electronic properties affecting reactivity |

| (2E)-3-(4-chlorophenyl)acryloyl chloride | Substituted with a chlorine atom | Increased electrophilicity due to chlorine |

The presence of two methoxy groups in (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride enhances its electron-donating capacity compared to these similar compounds, potentially influencing its reactivity and biological interactions.